2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one is a structurally complex enone derivative characterized by:
- A diazenyl (N=N) group linked to a 2,3-dimethylphenyl ring.
- A hydroxyl (-OH) group at the 3-position of the α,β-unsaturated ketone (prop-2-en-1-one) backbone.
- A 4-methylphenyl substituent at the 1-position.
This architecture confers unique physicochemical properties, including polarity (from the hydroxyl and diazenyl groups) and planarity (due to conjugation across the enone system). The diazenyl moiety may enhance photochemical activity, while the hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-15(10-8-12)18(22)17(11-21)20-19-16-6-4-5-13(2)14(16)3/h4-11,21H,1-3H3 |
InChI Key |
LQGWWBWDOXENJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Diazotization: The starting material, 2,3-dimethylaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylacetophenone in an alkaline medium to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The diazenyl group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its biological activity.
- Antimicrobial Activity : Studies indicate that derivatives of diazenyl compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Research into the cytotoxic effects of similar compounds has revealed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease processes, such as acetylcholinesterase, which is implicated in neurodegenerative diseases. This suggests possible applications in treating conditions like Alzheimer's disease.
Materials Science
Due to its unique chemical structure, 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one can be utilized in the development of novel materials.
- Dyes and Pigments : The diazenyl moiety is known for its vibrant color properties, making it suitable for applications in dye chemistry. Its incorporation into polymer matrices can enhance the color stability and lightfastness of dyes used in textiles and coatings .
- Photovoltaic Materials : Recent studies have explored the use of azo compounds in organic photovoltaic devices due to their ability to absorb light effectively. This application could lead to advancements in solar energy technologies .
Environmental Applications
The compound's chemical stability and reactivity can be harnessed for environmental remediation processes.
- Pollutant Degradation : Research indicates that azo compounds can be used as agents for degrading environmental pollutants, particularly azo dyes found in wastewater. Their ability to undergo reduction reactions makes them suitable candidates for bioremediation strategies .
Case Study 1: Antimicrobial Efficacy
A study conducted by Basu Baul et al. highlighted the antimicrobial properties of diazenyl derivatives similar to this compound. The research demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) effective against common bacterial strains, indicating their potential as new antibacterial agents .
Case Study 2: Photovoltaic Applications
Research published in Materials Chemistry and Physics focused on the incorporation of azo compounds into organic photovoltaic cells. The study showed that these compounds improved light absorption and enhanced the efficiency of energy conversion processes, suggesting their viability as components in next-generation solar cells .
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in the Enone Family
The following compounds share the α,β-unsaturated ketone core but differ in substituents, leading to divergent properties:
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like the dimethoxy derivative . However, the diazenyl group may reduce solubility in polar solvents due to its planar, hydrophobic nature .
- Melting Points : Hydroxyl-containing compounds (e.g., ) generally exhibit higher melting points than methyl- or methoxy-substituted analogs, attributed to stronger hydrogen-bonding networks .
- Photostability : The diazenyl group in the target compound may confer sensitivity to UV light, unlike methoxy or nitro substituents .
Biological Activity
2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one, with the molecular formula C18H18N2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This azo compound features a diazenyl group that may contribute to its reactivity and biological interactions. The compound is also known by its CAS number 338400-40-1 and has been characterized for various biological activities.
Anticancer Activity
Research has indicated that compounds containing diazenyl groups often exhibit anticancer properties. In particular, studies have shown that similar azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
Compounds with azo linkages have been evaluated for their antimicrobial activity. In vitro studies have reported that certain diazenyl compounds exhibit inhibitory effects on bacterial and fungal growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities to known active compounds suggest potential activity.
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. Azo compounds have been studied for their ability to scavenge free radicals. The presence of hydroxyl groups in this compound may enhance its antioxidant capacity by donating hydrogen atoms to neutralize free radicals.
Structure-Activity Relationship (SAR)
The biological activity of azo compounds can often be correlated with their structural features. The presence of specific substituents on the phenyl rings can significantly influence their potency and selectivity towards biological targets. For instance, modifications in the methyl groups or the hydroxyl group can alter lipophilicity and binding affinity to cellular targets.
Summary Table of Biological Activities
Study 1: Cytotoxicity Assay
A study investigating the cytotoxic effects of azo compounds on various cancer cell lines found that similar structures led to significant reductions in cell viability at micromolar concentrations. The study utilized MTT assays to quantify cell viability and concluded that structural modifications could enhance anticancer activity.
Study 2: Antimicrobial Testing
In vitro tests conducted on related diazenyl compounds showed promising results against several strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using broth dilution methods, revealing effective concentrations comparable to standard antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one?
- Methodological Answer : The compound’s enone and diazenyl groups suggest synthesis via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by diazo coupling. Solvent selection (e.g., ethanol or methanol) and temperature control (60–80°C) are critical to avoid side reactions. Characterization should include IR for carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups, with NMR (¹H/¹³C) to confirm regioselectivity of the diazenyl group .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the enone system’s conjugation can be confirmed via C=O and C=C bond lengths (typically ~1.22 Å and ~1.34 Å, respectively). ORTEP-3 visualization helps identify potential disorder or hydrogen-bonding networks .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can classify hydrogen bonds, such as intramolecular O–H···N bonds stabilizing the diazenyl group or intermolecular O–H···O interactions between hydroxyl and carbonyl groups. These networks affect melting points and solubility, which can be correlated with Hirshfeld surface analysis .
Q. What computational methods are suitable for studying electronic transitions in this compound?
- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis sets predicts UV-Vis absorption bands. For example, the π→π* transition in the enone-diazenyl system (~350–400 nm) can be validated against experimental spectra. AIM theory further analyzes electron density topology at bond critical points .
Q. How can discrepancies in spectral data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Dynamic effects in solution (e.g., tautomerism) may cause NMR shifts inconsistent with XRD data. Variable-temperature NMR (VT-NMR) or NOESY experiments can detect conformational changes. For instance, keto-enol tautomerism in the enone system may lead to multiple signals for hydroxyl protons .
Experimental Design & Data Analysis
Q. What strategies minimize byproduct formation during diazo coupling?
- Methodological Answer : Use low temperatures (0–5°C) and slow addition of nitrous acid to control diazonium salt stability. Monitoring pH (4–6) with buffers (e.g., sodium acetate) prevents premature decomposition. HPLC-MS or TLC with UV detection identifies byproducts like bis-azo compounds .
Q. How to validate crystallographic data when twinning or disorder is present?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
